molecular formula C17H19N3O3S B497874 1-((2-ethoxy-5-isopropylphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole CAS No. 927636-94-0

1-((2-ethoxy-5-isopropylphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole

Cat. No.: B497874
CAS No.: 927636-94-0
M. Wt: 345.4g/mol
InChI Key: WVLAUHGQPOGXOH-UHFFFAOYSA-N
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Description

“1-((2-ethoxy-5-isopropylphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole” is a compound that belongs to the class of 1,2,3-triazoles . Triazoles are five-membered heterocyclic moieties which are essential structural parts in diverse biologically active natural products . They are not obtained in nature, but they are still intensely investigated by synthetic chemists in various fields due to their excellent properties and green synthetic routes .


Synthesis Analysis

1,2,3-Triazole scaffolds are synthesized using various metal catalysts (such as Cu, Ni, Ru, Ir, Rh, Pd, Au, Ag, Zn, and Sm), organocatalysts, metal-free as well as solvent- and catalyst-free neat syntheses . A one-pot procedure for the synthesis of novel 1,2,3-triazole derivatives in good yields (63 to 77%) using different sulfonic acids has been reported .


Molecular Structure Analysis

1,2,3-Triazole is an unsaturated, π-excessive, five-membered heterocycle with a 6π delocalized electron ring system which gives it an aromatic character. It is made up of three nitrogens and two carbons. All five atoms are sp2-hybridized .


Chemical Reactions Analysis

1,2,3-Triazole scaffolds are intensely investigated by synthetic chemists due to their excellent properties and green synthetic routes . They are used in various fields and are useful for creating molecular libraries of various functionalized 1,2,3-triazoles .


Physical and Chemical Properties Analysis

1,2,3-Triazole and its analogues are readily accessible and shelf-stable . They exist in equilibrium with their ring-opened isomers, viz., diazo compounds .

Mechanism of Action

Target of Action

Specifically, the 1,2,3-triazole moiety can readily engage in hydrogen bonds, van der Waals forces, and dipole–dipole bonds with proteins, enzymes, and receptors

Mode of Action

The mode of action involves the transformation between the enol and keto forms after excited-state proton transfer. This dynamic behavior allows the compound to interact with its targets, potentially influencing downstream cellular processes . .

Biochemical Pathways

Triazoles, in general, can serve as linkers to tether different pharmacophores, but specific pathways remain elusive .

Action Environment

Environmental factors play a critical role in drug efficacy and stability Factors such as pH, temperature, and the presence of other molecules can influence the compound’s action.

Future Directions

Constant developments indicate that 1,2,3-triazoles will help lead to future organic synthesis . They are also important in organocatalysis, agrochemicals, and materials science, thus they have a broad range of therapeutic applications with ever-widening future scope across scientific disciplines .

Properties

IUPAC Name

1-(2-ethoxy-5-propan-2-ylphenyl)sulfonylbenzotriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S/c1-4-23-16-10-9-13(12(2)3)11-17(16)24(21,22)20-15-8-6-5-7-14(15)18-19-20/h5-12H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVLAUHGQPOGXOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(C)C)S(=O)(=O)N2C3=CC=CC=C3N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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